
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom, two methyl groups, and a carbonyl chloride group attached to a cyclopropane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
準備方法
The synthesis of 1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with bromine to introduce the bromine atom at the desired position. The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a catalyst like dimethylformamide (DMF) to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various types of chemical reactions, including substitution, reduction, and oxidation reactions.
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxide ion would yield 2,2-dimethylcyclopropane-1-carbonyl chloride.
科学的研究の応用
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride has several scientific research applications across various fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors. Its reactivity with biological molecules makes it a valuable tool for biochemical research.
Medicine: Potential applications in drug development and the synthesis of pharmaceutical intermediates. The compound’s ability to undergo various chemical transformations makes it useful for creating new drug candidates.
Industry: Used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
作用機序
The mechanism by which 1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are both reactive sites that can participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine or carbonyl chloride group. This leads to the formation of new bonds and the release of the bromine or chloride ion.
類似化合物との比較
1-Bromo-2,2-dimethylcyclopropane-1-carbonyl chloride can be compared with other similar compounds such as 1-Chloro-2,2-dimethylcyclopropane-1-carbonyl chloride and 1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid.
1-Chloro-2,2-dimethylcyclopropane-1-carbonyl chloride: This compound has a chlorine atom instead of a bromine atom. The reactivity and chemical properties may differ due to the difference in electronegativity and size between chlorine and bromine.
1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group. The presence of the carboxylic acid group affects the compound’s acidity and reactivity in different chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
特性
分子式 |
C6H8BrClO |
|---|---|
分子量 |
211.48 g/mol |
IUPAC名 |
1-bromo-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H8BrClO/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3 |
InChIキー |
IGSJTKTYFZFEFT-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(C(=O)Cl)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B13801248.png)
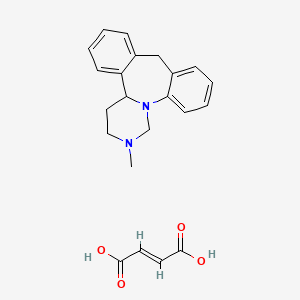
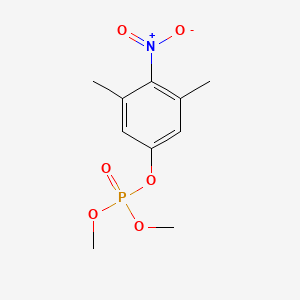
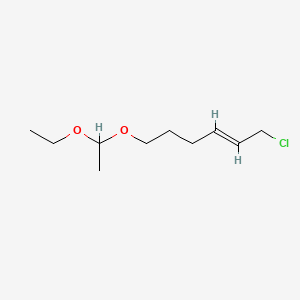
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13801267.png)
![N-[4-(benzylamino)-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]acetamide](/img/structure/B13801269.png)
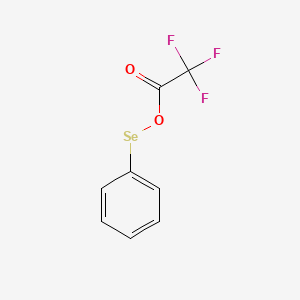
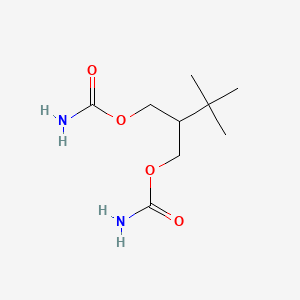
![5-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-2-chloro-benzoic acid](/img/structure/B13801290.png)
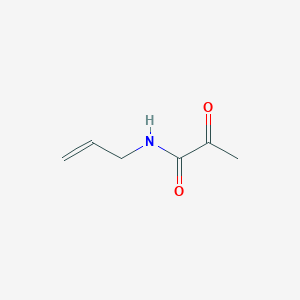
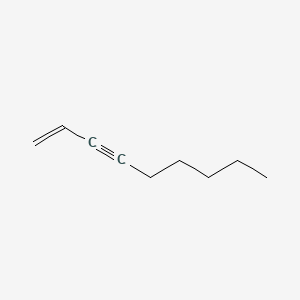
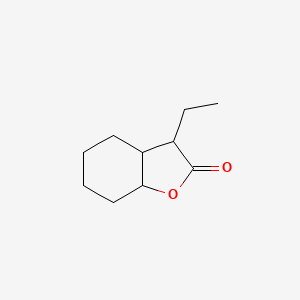
![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
